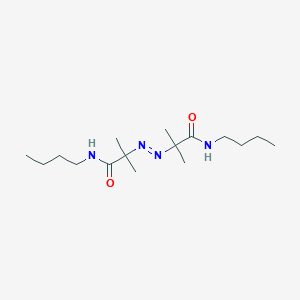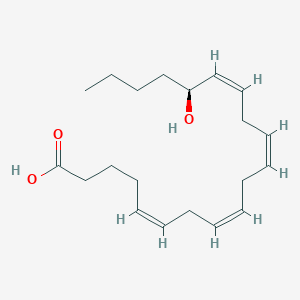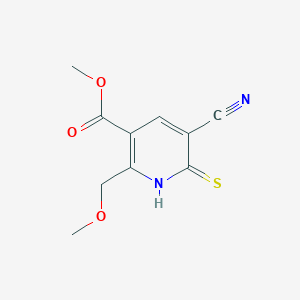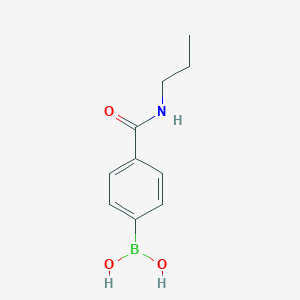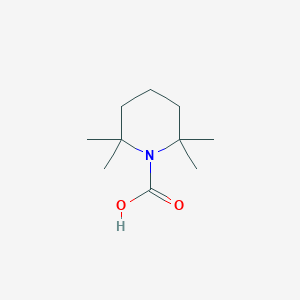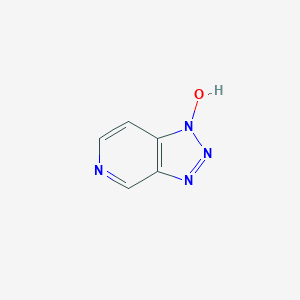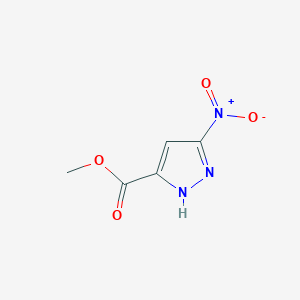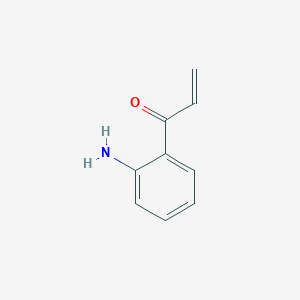
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds and has a molecular formula of C10H12N2S.
Mechanism Of Action
The mechanism of action of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and transcription factors that are involved in the inflammatory and cancerous processes.
Biochemical And Physiological Effects
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole in lab experiments is its high purity and stability. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects in certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole. One of the most promising areas of research is in the development of novel anti-inflammatory and anti-cancer drugs based on this compound. In addition, this compound can also be studied for its potential applications in the field of material science, where it can be used to develop new materials with improved thermal stability and mechanical properties. Finally, further studies can be conducted to fully understand the mechanism of action of this compound, which can lead to the development of more effective drugs and materials based on this compound.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercapto-N-methylbenzamide with 1,4-dibromobutane in the presence of potassium carbonate. Another method involves the reaction of 2-aminomethylthiophene with 4-methylbenzoyl chloride in the presence of triethylamine. Both of these methods have been used to synthesize 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole with high yields and purity.
Scientific Research Applications
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
properties
CAS RN |
159598-38-6 |
|---|---|
Product Name |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
LXEDCBXFRIFBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
synonyms |
1H-Benzimidazole,5-methyl-2-[(methylthio)methyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



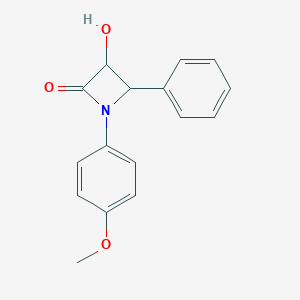
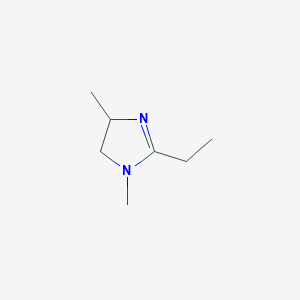
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
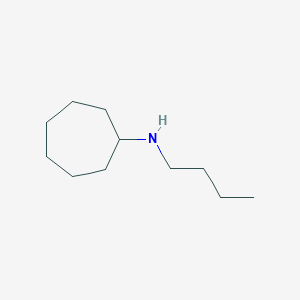
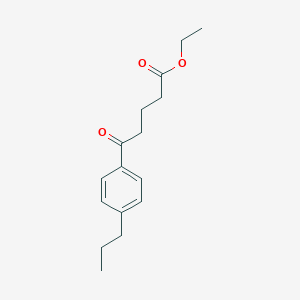
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
